5,6,7,8-Tetrahydroquinolin-8-ol

描述

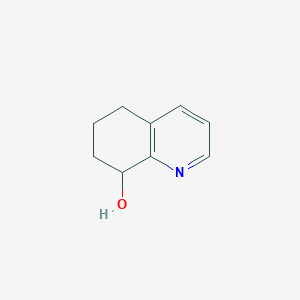

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473423 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-46-0 | |

| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14631-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 8 Ol and Its Analogs

Established Synthetic Pathways to 5,6,7,8-Tetrahydroquinolin-8-ol

The synthesis of racemic this compound can be achieved through various established chemical routes, including multi-step sequences and direct reduction of the quinoline (B57606) core.

Multi-step Reaction Sequences for this compound Synthesis

Multi-step synthesis provides a reliable, albeit longer, path to this compound. One documented method involves a two-step process starting from 5,6,7,8-tetrahydroquinoline (B84679). chemicalbook.com The first step is an oxidation reaction using meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) (CH2Cl2). chemicalbook.com This is followed by a sequence involving trifluoroacetic anhydride (B1165640) and subsequent hydrolysis with lithium hydroxide (B78521) to yield the final product. chemicalbook.com

Another generalized method begins with a halogenated precursor, 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol. chemicalbook.com The chloro group is removed via a reduction reaction using a palladium catalyst, such as PdCl2(dppf), along with sodium borohydride (NaBH4) and tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF). chemicalbook.com

| Starting Material | Key Reagents/Catalysts | Number of Steps | Reference |

| 5,6,7,8-Tetrahydroquinoline | 1. mCPBA; 2. Trifluoroacetic anhydride, Lithium hydroxide | 2 | chemicalbook.com |

| 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | PdCl2(dppf), NaBH4, TMEDA | 1 | chemicalbook.com |

Direct Reduction Approaches to this compound via Quinoline Hydrogenation

Direct hydrogenation of quinoline presents a more atom-economical route to the tetrahydroquinoline scaffold. However, a significant challenge lies in controlling the regioselectivity of the reduction, as hydrogenation can produce 1,2,3,4-tetrahydroquinoline, 5,6,7,8-tetrahydroquinoline, or the fully saturated decahydroquinoline.

Specific catalytic systems have been developed to favor the formation of 5,6,7,8-tetrahydroquinoline. One patented method employs a two-stage process using a nickel catalyst. google.com The initial hydrogenation is conducted at a lower temperature (100-180°C), followed by an isomerization step at a higher temperature (200-250°C) to yield the desired 5,6,7,8-isomer. google.com Another approach uses a specially prepared palladium (Pd) catalyst to carry out the catalytic hydrogenation and isomerization in a continuous "one-pot" process, which reduces material loss and energy consumption. google.com This method involves an initial hydrogenation at 60-70°C, followed by heating to 160-170°C to induce isomerization to 5,6,7,8-tetrahydroquinoline with high purity and yield. google.com Once the 5,6,7,8-tetrahydroquinoline core is formed, subsequent functionalization at the 8th position is required to introduce the hydroxyl group, for instance, through oxidation to the corresponding ketone followed by reduction. nih.gov

Regioselective Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ols

While the focus is on the 5,6,7,8-isomer, methods for the regioselective synthesis of the isomeric 1,2,3,4-Tetrahydroquinolin-8-ols have also been developed. The synthesis of this isomer often involves different strategies. For example, the use of an unsupported nanoporous gold (AuNPore) catalyst with an organosilane and water as a hydrogen source enables a highly efficient and regioselective hydrogenation of quinoline derivatives specifically to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org Similarly, cobalt-amido cooperative catalysis has been shown to precisely control the partial transfer hydrogenation of quinolines to yield 1,2-dihydroquinolines, which can be further reduced to the 1,2,3,4-tetrahydroquinoline form. nih.gov These methods highlight how catalyst choice is critical in directing the hydrogenation to the nitrogen-containing ring rather than the benzene ring of the quinoline system.

Enantioselective Synthesis of Chiral this compound

The chirality at the C8 position makes this compound a valuable precursor for chiral ligands and catalysts. Consequently, significant research has been dedicated to developing methods for its enantioselective synthesis.

Enzymatic Kinetic Resolution Techniques for this compound Enantiomers

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol. researchgate.net This technique commonly utilizes a lipase (B570770), particularly the lipase B from Candida antarctica (often immobilized, known as CALB), to selectively acylate one of the enantiomers. researchgate.netnih.govmdpi.com

The process involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent like isopropyl ether (i-Pr2O). mdpi.com The enzyme selectively catalyzes the acetylation of one enantiomer, leaving the other unreacted. For instance, the (R)-enantiomer is acetylated to form (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, while the (S)-5,6,7,8-tetrahydroquinolin-8-ol remains. mdpi.com The two compounds can then be separated by standard chromatographic methods. mdpi.com The acetylated enantiomer can be easily hydrolyzed back to the alcohol, for example, using potassium carbonate in methanol, providing access to both enantiomerically pure forms of the alcohol. mdpi.com This method is noted for producing enantiomers with high yields and excellent enantiomeric excess (e.e.). researchgate.net

A key advancement in this area is the development of a dynamic kinetic resolution (DKR) process. mdpi.comresearchgate.net This approach overcomes the 50% theoretical yield limit of traditional kinetic resolution by incorporating a method to racemize the slower-reacting enantiomer in situ, allowing it to be converted to the desired product. nih.govmdpi.com

| Enzyme | Acyl Donor | Solvent | Products | Yield / E.E. | Reference |

| Lipase from Candida antarctica | Vinyl Acetate | i-Pr2O | (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | (S)-OH: 88% yield; (R)-OAc: 86% yield | mdpi.com |

| Lipase from Candida antarctica | Vinyl Acetate | Not specified | (R)- and (S)-enantiomers | (R)-enantiomer: 89% yield, 99% e.e.; (S)-enantiomer: 87% yield, 96% e.e. | researchgate.net |

Asymmetric Synthetic Routes to Chiral this compound Derivatives

Beyond resolving racemic mixtures, efforts have been made to develop asymmetric synthetic routes that create the chiral center with a specific configuration from the outset. While direct asymmetric synthesis of the alcohol is less commonly detailed, the synthesis of its chiral derivatives is well-established. Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, which are synthesized from the resolved chiral alcohol, serve as important chiral ligands in asymmetric catalysis. mdpi.comnih.gov

For example, the chiral alcohol, obtained via enzymatic resolution, is a key starting material for synthesizing a class of diamine ligands known as CAMPY. mdpi.comnih.gov The synthesis involves converting the alcohol to an azide with an inversion of configuration, followed by reduction to the amine. mdpi.com These chiral diamine ligands are then used in transition metal complexes (e.g., with Rhodium or Ruthenium) for asymmetric transfer hydrogenation (ATH) of various substrates, demonstrating the utility of the chiral 5,6,7,8-tetrahydroquinoline scaffold in generating other valuable chiral molecules. researchgate.netmdpi.comnih.gov

Derivatization Strategies for this compound

The hydroxyl group at the 8-position of this compound serves as a key handle for introducing a variety of functional groups via nucleophilic substitution. A common strategy involves converting the hydroxyl into a better leaving group, such as a mesylate, to facilitate subsequent reactions.

For instance, enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol can be mesylated and then reacted with various nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine. researchgate.net These reactions typically proceed with an inversion of configuration, yielding the corresponding substituted products in an enantiomerically pure form. researchgate.net Another approach involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with electrophiles like trimethylsilyl isocyanate and isothiocyanate, which, after mild hydrolysis, provides a direct route to 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs. researchgate.net

The synthesis of thioethers is also achievable. The methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate in the presence of potassium carbonate, followed by the alkylation of the resulting thiol anion with alkyl halides, produces 5,6,7,8-tetrahydroquinolin-8-yl thioethers in a one-pot reaction. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Et3N; 2. NaN3, NaOAc, or Benzylamine | 8-Azido, 8-Thioacetoxy, or 8-Benzylamino derivatives | researchgate.net |

| 8-Lithio-5,6,7,8-tetrahydroquinoline | Trimethylsilyl isothiocyanate, then hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamide | researchgate.net |

| (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate | 1. K2CO3, MeOH; 2. Alkyl halide | 5,6,7,8-Tetrahydroquinolin-8-yl thioether | researchgate.net |

Selective functionalization of the tetrahydroquinoline core at positions other than C8 is crucial for creating diverse analogs. Nitrosation and bromination are two key reactions used to achieve this regioselectivity.

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline as the initial step, followed by the reduction of the resulting oxime. researchgate.net

Bromination of the tetrahydroquinoline skeleton has also been investigated. Direct bromination of 1,2,3,4-tetrahydroquinoline can yield 6-bromo-1,2,3,4-tetrahydroquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.net The regioselectivity of bromination on the quinoline ring itself is highly dependent on the substituent at the 8-position. For example, bromination of 8-hydroxyquinoline (B1678124) often results in a mixture of mono- and di-brominated products, such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, whereas 8-methoxyquinoline yields 5-bromo-8-methoxyquinoline as the sole product under certain conditions. acgpubs.orgresearchgate.net These brominated derivatives serve as versatile intermediates for further modifications, such as Suzuki cross-coupling reactions. researchgate.net

| Reaction | Substrate | Key Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Nitrosation | 5,6,7,8-Tetrahydroquinoline | Not specified | Oxime intermediate for 8-amino derivative | researchgate.net |

| Bromination | 1,2,3,4-Tetrahydroquinoline | Br2 | 6-Bromo- and 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Bromination | 8-Hydroxyquinoline | Br2 | 5,7-Dibromo- and 7-Bromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds in a single step, and they have been successfully applied to the synthesis of novel 5,6,7,8-tetrahydroquinoline derivatives. researchgate.net

One such approach is a modified Kröhnke pyridine (B92270) synthesis, which involves a four-component tandem reaction of N-phenacylpyridinium bromide, an aromatic aldehyde, a substituted amine, and a compound with an active methylene group to produce substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields. researchgate.net Another strategy utilizes a one-pot, three-component condensation of a cyclic ketone (like cyclohexanone), an aromatic aldehyde, and malononitrile to form substituted tetrahydroquinolines. researchgate.net The Mannich reaction, another type of MCR, has been used to prepare N-Mannich bases of tetrahydroquinoline through a one-pot, three-component condensation of tetrahydroquinoline, formaldehyde, and various amines. nih.gov More complex, polycyclic systems can also be accessed; a diastereoselective synthesis of dihydropyran-fused tetrahydroquinolines has been achieved through an MCR of an isocyanide, an allenoate, and a 2-aminochalcone. acs.org

| Reaction Type | Components | Product Type | Reference |

|---|---|---|---|

| Modified Kröhnke Synthesis | N-phenacylpyridinium bromide, aromatic aldehyde, amine, active methylene compound | Substituted 5,6,7,8-tetrahydroquinolines | researchgate.net |

| One-pot Condensation | Cyclohexanone, aromatic aldehyde, malononitrile | 2-Alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles | researchgate.net |

| Mannich Reaction | Tetrahydroquinoline, formaldehyde, amine | N-Mannich bases of 1,2,3,4-tetrahydroquinoline | nih.gov |

| Isocyanide-based MCR | Isocyanide, allenoate, 2-aminochalcone | Polycyclic dihydropyran-fused tetrahydroquinolines | acs.org |

The oxidation of the secondary alcohol at the 8-position of this compound provides direct access to the corresponding ketone, 5,6,7,8-tetrahydroquinolin-8-one (also known as 6,7-dihydro-5H-quinolin-8-one). iucr.org This ketone is a valuable intermediate for synthesizing polyheterocycles and pharmacologically active 8-amino substituted derivatives. iucr.orgnih.gov

One method to achieve this transformation is through the hydrolysis of an oxime intermediate, which can be formed by the nitrosation of 5,6,7,8-tetrahydroquinoline. researchgate.net A more direct synthetic route involves the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline. nih.gov The resulting 5,6,7,8-tetrahydroquinolin-8-one is a key substrate for further chemical modifications. iucr.org

Amino-substituted tetrahydroquinolines, particularly 8-amino-5,6,7,8-tetrahydroquinoline, are important chiral ligands and building blocks for pharmacologically active compounds. researchgate.netmdpi.com Several synthetic routes have been developed to introduce an amino group at the 8-position.

One effective method is a two-step process starting with the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by the reduction of the resulting oxime to yield 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.net Another widely used approach is the catalytic hydrogenation of acetamido-substituted quinolines, followed by hydrolysis of the acetamide group. This method provides good yields, especially when the substituent is on the pyridine ring. researchgate.netresearchgate.net

Chiral 8-amino-5,6,7,8-tetrahydroquinoline can be synthesized from enantiomerically resolved this compound. mdpi.com The process involves converting the alcohol to an azide, often via a mesylate intermediate, which proceeds with an inversion of stereochemistry. The subsequent reduction of the azide, for example using palladium on carbon (Pd-C) under a hydrogen atmosphere, affords the desired chiral amine. mdpi.com

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | 1. Regioselective nitrosation; 2. Oxime reduction | 5,6,7,8-Tetrahydroquinolin-8-ylamine | researchgate.net |

| Acetamido-substituted quinoline | 1. Catalytic hydrogenation; 2. Acetamide hydrolysis | Amino-substituted 5,6,7,8-tetrahydroquinoline | researchgate.netresearchgate.net |

| (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. Mesylation; 2. Reaction with NaN3; 3. Reduction (H2, Pd-C) | (S)- or (R)-8-Amino-5,6,7,8-tetrahydroquinoline | mdpi.com |

The 5,6,7,8-tetrahydroquinoline framework can serve as a precursor for the synthesis of more complex fused heterocyclic systems, such as 5,6,7,8-tetrahydroquinazolines. These compounds are of interest due to their potential biological activities. nih.gov

A notable method for constructing the tetrahydroquinazoline (B156257) skeleton involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov This reaction proceeds in pyridine at elevated temperatures, leading to a series of substituted 5,6,7,8-tetrahydroquinazolines in good yields. The mechanism is proposed to initiate with a Michael addition of the amidine to the enone system, followed by cyclocondensation. nih.gov

Another route involves using 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a building block. This compound can react with various reagents like urea or thiourea in the presence of sodium ethoxide to form 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one or -thione derivatives, which are isomers of tetrahydroquinazolines. nih.gov Reaction with formamide or formic acid can also lead to the formation of the fused pyrimidine ring. nih.gov

Catalytic Applications and Ligand Development from 5,6,7,8 Tetrahydroquinolin 8 Ol

5,6,7,8-Tetrahydroquinolin-8-ol as a Chiral Building Block in Asymmetric Catalysis

The utility of this compound as a chiral building block stems from its unique structural features. The partially saturated quinoline (B57606) core provides a conformationally restricted framework, which is often a desirable characteristic in the design of effective chiral ligands. The hydroxyl group at the C8 position not only establishes a chiral center but also serves as a versatile functional handle for further synthetic modifications.

A critical step in harnessing the potential of this compound is the resolution of its racemic form. Dynamic kinetic resolution, often employing enzymes like lipase (B570770) from Candida antarctica, has emerged as a highly efficient method to obtain the enantiomerically pure (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.comresearchgate.net This enzymatic approach overcomes the limitations of traditional resolution methods, which frequently suffer from low yields and the need for expensive chiral resolving agents. mdpi.com The availability of both enantiomers in high optical purity is crucial for the synthesis of enantiomeric pairs of ligands, allowing for the selective production of either enantiomer of a desired product in an asymmetric reaction.

The chiral information embedded in the this compound backbone is effectively transferred to the catalytic center when its derived ligands coordinate with a metal. This transfer of chirality is fundamental to achieving high enantioselectivity in catalytic reactions. The strategic placement of coordinating atoms and bulky substituents on the ligand framework, originating from the initial chiral scaffold, creates a well-defined chiral environment around the metal center, dictating the stereochemical outcome of the reaction.

Performance of this compound Derived Catalysts in Asymmetric Transformations

Catalysts derived from this compound have shown considerable promise in various asymmetric reactions, most notably in hydrogenation and transfer hydrogenation processes. The effectiveness of these catalysts is a direct consequence of the well-defined chiral pocket created by the ligands, which allows for high levels of stereocontrol.

The asymmetric hydrogenation of quinolines is a powerful method for the synthesis of optically active tetrahydroquinolines, which are important structural motifs in many biologically active compounds and synthetic intermediates. acs.org While the direct asymmetric hydrogenation of the carbocyclic ring of quinolines has been achieved with high enantioselectivity using iridium catalysts in combination with chiral phosphine (B1218219) ligands, the specific use of ligands directly derived from this compound in this particular transformation is not extensively detailed in the provided search results. acs.orgrsc.org However, the successful application of other chiral ligands in this area underscores the potential for this compound-based ligands to be effective in similar reactions.

Table 1: Asymmetric Hydrogenation of Quinolines with an Iridium-MeO-Biphep Catalyst

| Entry | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 90 |

| 2 | 2-Ethylquinoline | 2-Ethyl-1,2,3,4-tetrahydroquinoline | >99 | 92 |

| 3 | 2-Propylquinoline | 2-Propyl-1,2,3,4-tetrahydroquinoline | >99 | 91 |

| 4 | 2-Isopropylquinoline | 2-Isopropyl-1,2,3,4-tetrahydroquinoline | >99 | 96 |

| 5 | 2-Phenylquinoline | 2-Phenyl-1,2,3,4-tetrahydroquinoline | >99 | 85 |

Data sourced from a study on iridium-catalyzed asymmetric hydrogenation of quinolines. acs.org

The asymmetric transfer hydrogenation (ATH) of C=N bonds is a highly practical and atom-economical method for the synthesis of chiral amines. mdpi.com Catalysts derived from this compound, particularly those based on the CAMPY and Me-CAMPY ligands, have been effectively employed in the ATH of cyclic imines, such as 1-aryl-3,4-dihydroisoquinolines. mdpi.comresearchgate.netnih.gov These substrates are important precursors for the synthesis of various biologically active alkaloids. mdpi.comresearchgate.netnih.gov

In these reactions, Cp*-metal complexes of CAMPY (L1) and Me-CAMPY (L2) have been investigated, with rhodium-based catalysts demonstrating notable reactivity and enantioselectivity. mdpi.comresearchgate.netnih.gov While the enantiomeric excesses achieved were modest in some cases, quantitative conversions were often observed, even for sterically demanding substrates. mdpi.comresearchgate.netnih.gov The addition of additives like lanthanum triflate (La(OTf)₃) has been shown to be beneficial, enhancing the catalytic performance. nih.gov These findings highlight the potential for further optimization and rational design of novel chiral catalysts based on the this compound framework for ATH reactions. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline (B1582135) with Rhodium Catalysts of CAMPY and Me-CAMPY

| Entry | Catalyst | Ligand | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | [Cp*RhCl₂]₂ | (R)-CAMPY (L1) | 99 | 69 |

| 2 | [Cp*RhCl₂]₂ | (R)-Me-CAMPY (L2) | 98 | 55 |

Data represents the ATH of a model substrate under specific reaction conditions. mdpi.comresearchgate.netnih.gov

Chiral Ruthenium Catalysts Derived from this compound

Chiral ruthenium catalysts derived from the this compound scaffold have been developed and investigated for their potential in asymmetric synthesis, particularly in the asymmetric transfer hydrogenation (ATH) of prochiral imines. The development of these catalysts often involves the synthesis of chiral diamine ligands, which are then coordinated to a ruthenium metal center.

A notable example involves the synthesis of chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.comnih.gov These ligands, known as CAMPY (L1) and its 2-methyl substituted analogue Me-CAMPY (L2), are synthesized from the parent compound this compound. mdpi.com The synthetic route commences with the dynamic kinetic resolution of racemic this compound, a key step to introduce chirality into the ligand framework. mdpi.com

Once the chiral diamine ligands are obtained, they are reacted with a suitable ruthenium precursor to form the active catalyst. For instance, pentamethylcyclopentadienyl (Cp) ruthenium complexes of these ligands have been synthesized. mdpi.com These complexes, specifically [CpRuCl(L)], where L is the chiral diamine ligand, have been evaluated as catalysts in the ATH of cyclic aromatic imines, such as 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.comnih.gov These substrates are important intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.gov

The catalytic performance of these chiral ruthenium complexes has been assessed in terms of conversion and enantioselectivity (ee). Research findings indicate that the catalytic activity can be influenced by various factors, including the specific ligand structure and the presence of additives. For instance, the use of additives like lanthanum(III) triflate (La(OTf)₃) has been explored to potentially enhance the reaction by activating the imine substrate through the formation of an iminium species. mdpi.com

While studies have also explored other metals like rhodium for these ligands, which in some cases have shown higher efficacy, the research into ruthenium catalysts provides valuable insights into the design of new catalytic systems. mdpi.comnih.gov The performance of these ruthenium catalysts offers a point of comparison and a basis for the rational design of novel chiral catalysts, potentially as alternatives to well-established systems like the Noyori-Ikariya (arene)Ru(II)/TsDPEN catalyst. mdpi.comnih.gov

Research Findings on Catalytic Performance

The catalytic activity of Cp*RuCl complexes with CAMPY ((R)-L1) and Me-CAMPY ((R)-L2) ligands, denoted as C1 and C2 respectively, was tested in the asymmetric transfer hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (Substrate I). The results under various conditions are summarized in the table below.

| Entry | Catalyst | Additive | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | C1 [CpRuCl((R)-L1)] | - | 24 | 5 | 15 (R) |

| 2 | C1 [CpRuCl((R)-L1)] | La(OTf)₃ | 24 | 20 | 10 (R) |

| 3 | C2 [Cp*RuCl((R)-L2)] | - | 24 | <5 | - |

Table based on data from Gualandi, A.; et al. Molecules 2023, 28, 1907. mdpi.com

The data indicates that the unsubstituted CAMPY ligand (in catalyst C1) provided a modest conversion and enantioselectivity, which was slightly altered by the addition of a Lewis acid. mdpi.com The methyl-substituted ligand (in catalyst C2) showed lower activity under the tested conditions. mdpi.com These findings highlight the subtle influence of the ligand structure on the catalytic outcome and underscore the ongoing research in optimizing these catalyst systems.

Biological Activities and Medicinal Chemistry of 5,6,7,8 Tetrahydroquinolin 8 Ol Derivatives

Broad Spectrum Biological Activities of 5,6,7,8-Tetrahydroquinoline (B84679) Analogs

Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated a wide range of biological effects, including antimicrobial, antifungal, anti-HIV, and antiulcer activities. These properties highlight the versatility of this chemical scaffold in the development of new therapeutic agents.

Antimicrobial Efficacy of 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives

Substituted tetrahydroquinolines are recognized for their potent antimicrobial activities. nih.gov Research has shown that certain 8-hydroxyquinoline (B1678124) derivatives exhibit significant antibacterial properties. For instance, dihalogenated 8-hydroxyquinolines, such as iodoquinol (B464108) and clioquinol, have demonstrated high potency against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) ranges of 0.08-0.15 μM and 0.10-0.20 μM, respectively. nih.gov In another study, newly synthesized 8-hydroxyquinoline derivatives showed remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The presence of a free hydroxyl group at the 8-position and a hydrophilic heterocyclic substituent at the 7-position are considered important for the antimicrobial activity of this class of compounds. rsc.org

| Compound/Derivative | Microorganism | Activity/Finding |

| Dihalogenated 8-hydroxyquinolines (e.g., iodoquinol, clioquinol) | Neisseria gonorrhoeae | High potency with MIC ranges of 0.08-0.15 μM and 0.10-0.20 μM. nih.gov |

| Novel 8-hydroxyquinoline derivatives | Various bacterial strains | Superior antibacterial activity compared to Penicillin G. nih.gov |

| 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Various bacteria and fungi | Moderate to good antimicrobial activity. researchgate.net |

Antifungal Properties of this compound Derivatives

The antifungal potential of 8-hydroxyquinoline derivatives has been a subject of significant research. Studies have revealed that the presence of a free hydroxyl group at the 8-position is crucial for their antifungal action. rsc.org For example, a derivative designated as 5h, an 8-hydroxyquinoline compound, exhibited notable activity against all fungal species tested, with MIC values of 4 μg/mL, and demonstrated low toxicity in normal cells. rsc.orgresearchgate.net Furthermore, the introduction of dimethoxy groups at the pyrimidinyl ring attached to the 7-position of the 8-hydroxyquinoline core appears to be a promising strategy for activity against Candida albicans and dermatophytes. rsc.org However, some synthesized triazole-8-hydroxyquinoline derivatives showed low activity against four Candida species, with MIC values ranging from 31.25 to 1000 mg/mL. mdpi.com

| Compound/Derivative | Fungal Species | Activity/Finding |

| 8-hydroxyquinoline derivative 5h | Various fungal species | MIC values of 4 μg/mL and low toxicity. rsc.orgresearchgate.net |

| 8-hydroxyquinolines with dimethoxy groups | Candida albicans, dermatophytes | Promising activity. rsc.org |

| Triazole-8-hydroxyquinoline derivatives | Candida species | Low activity with MICs of 31.25-1000 mg/mL. mdpi.com |

Anti-HIV Activities of 5,6,7,8-Tetrahydroquinoline Compounds

The 5,6,7,8-tetrahydroquinoline scaffold has been identified as a privileged structure in the development of anti-HIV agents, particularly as CXCR4 antagonists. nih.gov The compound AMD11070 (Mavorixafor), a tetrahydroquinoline-based derivative, has been clinically evaluated as an antiretroviral agent. nih.gov Although its development as an anti-HIV drug was halted, it has undergone a Phase 3 clinical trial for the treatment of WHIM syndrome. nih.gov The (S)-5,6,7,8-tetrahydroquinolin-8-amine moiety is considered a key component for the development of novel compounds with anti-HIV potential. nih.gov Research into isoquinoline-based CXCR4 antagonists bearing a tetrahydroquinoline moiety has yielded compounds with low nanomolar activity in anti-HIV assays. nih.gov

| Compound/Derivative | Target/Mechanism | Activity/Finding |

| AMD11070 (Mavorixafor) | CXCR4 antagonist | Clinically evaluated as an antiretroviral agent. nih.gov |

| Isoquinoline-based CXCR4 antagonists with a tetrahydroquinoline moiety | Anti-HIV | Low nanomolar activity in various assays. nih.gov |

| TIBO derivatives | HIV-1 replication inhibition | The best analogue, 9jj, inhibited HIV-1 with an IC50 of 4 microM. nih.gov |

Antiulcer and Antisecretory Activities of 5,6,7,8-Tetrahydroquinoline Derivatives

A number of 5,6,7,8-tetrahydroquinoline-8-nitriles and -8-thioamides have been identified as potent inhibitors of basal gastric secretion. nih.govacs.org These compounds have also shown protective effects against gastric erosions induced by cold-restraint stress in rats. nih.gov Structure-activity relationship studies have indicated that a pyridine (B92270) nitrogen with an available lone pair and a primary or secondary thioamide group are essential for this activity. nih.gov Additionally, a six-membered carbocyclic ring with minimal steric hindrance around the 8-position is desirable for optimal antiulcer and antisecretory effects. nih.gov

Anticancer Potential of this compound Scaffold

The 5,6,7,8-tetrahydroquinoline core is a key structural element in a number of compounds exhibiting significant anticancer properties. Derivatives of this scaffold have been shown to possess cytotoxic activity against a variety of cancer cell lines.

Cytotoxic Activity against Various Cancer Cell Lines by this compound Derivatives

Derivatives of this compound have demonstrated considerable cytotoxic effects against multiple cancer cell lines. For instance, certain derivatives have shown significant activity against A2780 ovarian carcinoma and HCT-116 colon carcinoma cells, with IC50 values as low as 0.6 µM. Studies have indicated that these compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and modulating the PI3K/AKT/mTOR signaling pathway.

Furthermore, novel 8-phenyltetrahydroquinolinone derivatives have been synthesized and evaluated for their cytotoxicity. One such compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), exhibited potent cytotoxicity towards colon (HCT-116) and lung (A549) cancer cell lines. nih.gov The mechanism of action for this compound was found to involve the induction of cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov Other research has highlighted the cytotoxic effects of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives against cell lines such as HeLa and HT-29, where they were found to inhibit cell growth and induce apoptosis.

| Compound/Derivative | Cancer Cell Line(s) | Activity/Finding (IC50, etc.) |

| This compound derivatives | A2780 (ovarian), HCT-116 (colon) | IC50 values as low as 0.6 µM. |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (colon), A549 (lung) | Potent cytotoxicity; induces apoptosis and G2/M cell cycle arrest. nih.gov |

| 2-methyl-5,6,7,8-tetrahydroquinoline derivatives | HeLa, HT-29 | Significant inhibition of cell growth and induction of apoptosis. |

| 1-(2-methyl-8-methylene-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (9a) | C6 (glioblastoma), MCF-7 (breast), PC3 (prostate), SH-SY5Y (neuroblastoma) | Concentration-dependent cytotoxicity. researchgate.net |

| Ethyl 2-methyl-8-methylene-5,6,7,8-tetrahydroquinoline-3-carboxylate (9b) | C6, MCF-7, PC3, SH-SY5Y | Concentration-dependent cytotoxicity. researchgate.net |

| 1-(2-methyl-7-methylene-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone (11a) | C6, MCF-7, PC3, SH-SY5Y | Concentration-dependent cytotoxicity. researchgate.net |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3B | MTS50 range of 6.25-25 μg/mL. nih.gov |

Mechanisms of Action: Cell Cycle Modulation and Mitochondrial Disruption by this compound Derivatives

Derivatives of 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) have been shown to possess potent antiproliferative activity against various tumor cell lines. researchgate.net The cytotoxic effects of these compounds are linked to their ability to induce apoptosis and cause cell cycle arrest, particularly at the G1/S checkpoint. researchgate.net

A key aspect of their mechanism involves the disruption of mitochondrial function. The ability of aminoquinoline derivatives to induce mitochondrial dysfunction is a significant contributor to their antiproliferative potential. researchgate.net This is often characterized by a decrease in the mitochondrial transmembrane potential, a critical event in the apoptotic cascade. researchgate.net Studies have shown that treatment with certain chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) leads to a loss of mitochondrial membrane potential in cancer cells. researchgate.net

Reactive Oxygen Species (ROS) Production Induced by this compound Analogs

The induction of reactive oxygen species (ROS) is another crucial mechanism underlying the anticancer activity of this compound analogs. The antiproliferative potential of aminoquinoline derivatives is attributed to their capacity to elevate ROS levels, which in turn induces mitochondrial dysfunction. researchgate.net This enhanced production of ROS creates a state of oxidative stress within cancer cells. nih.gov As cancer cells often have a compromised antioxidant defense system due to their altered metabolism, they are particularly vulnerable to this increase in ROS, leading to cell death. nih.gov The generation of ROS has been directly linked to the induction of apoptosis and cell cycle arrest in cancer cells treated with these compounds. researchgate.net

Targeting Microtubule Depolymerization by 5,6,7,8-Tetrahydroquinoline Moieties

While the primary focus of many studies on this compound derivatives has been on their effects on the cell cycle, mitochondria, and ROS production, the broader 5,6,7,8-tetrahydroquinoline scaffold has been implicated in targeting microtubule dynamics. Though direct evidence for this compound itself is still emerging, related structures have shown activity in this area. Further research is needed to specifically elucidate the role of this compound derivatives in microtubule depolymerization.

Modulation of Cell Signaling Pathways (e.g., PI3K/AKT/mTOR) by this compound Derivatives

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov While direct studies on this compound derivatives are ongoing, the modulation of this pathway is a known mechanism for other quinoline-based anticancer agents. For instance, a novel 4-aminoquinazoline derivative has been shown to suppress the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway. nih.gov This compound significantly inhibited the activation of key downstream effectors such as AKT, mTOR, p70S6K, and 4EBP1. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exert their anticancer effects through the modulation of this crucial signaling cascade.

Receptor Antagonist and Enzyme Inhibitor Activities

Beyond their direct cytotoxic effects, derivatives of the 5,6,7,8-tetrahydroquinoline core have been developed as potent antagonists of specific receptors and inhibitors of key enzymes involved in disease pathogenesis.

C5a Receptor Antagonism by 5,6,7,8-Tetrahydroquinoline Compounds

A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor. nih.gov The C5a receptor, a key component of the complement system, is involved in inflammatory responses. These compounds display high binding affinity for the C5a receptor and act as functional antagonists, highlighting the potential of the 5,6,7,8-tetrahydroquinoline scaffold in the development of anti-inflammatory agents. nih.gov

RET Tyrosine Kinase Inhibition by 5,6,7,8-Tetrahydroquinoline Derivatives

The RET (REarranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and progression of several types of cancer, including thyroid and lung cancers. nih.govnih.gov Inhibition of RET kinase activity has emerged as an important therapeutic strategy. nih.govnih.gov While many existing RET inhibitors are multi-kinase inhibitors, leading to off-target effects, there is a significant effort to develop more selective inhibitors. nih.govnih.gov The 5,6,7,8-tetrahydroquinoline scaffold is being explored for this purpose, with the aim of creating potent and selective RET inhibitors for cancer therapy. nih.govnih.gov

EPAC Inhibition and Rap1 Activation Modulation by Tetrahydroquinoline Analogs

Recent research has identified a tetrahydroquinoline analog as a pharmacological inhibitor of the Exchange Protein directly Activated by cAMP (EPAC). nih.gov EPAC proteins are crucial mediators of cAMP signaling, operating independently of Protein Kinase A (PKA) to activate the small GTPases Rap1 and Rap2. nih.gov The binding of cAMP to EPAC instigates conformational changes that release its autoinhibitory constraints, leading to the activation of Rap. nih.gov

A screening assay designed to identify antagonists that compete with a fluorescent cAMP derivative for binding to EPAC proteins led to the discovery of a specific tetrahydroquinoline analog, 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4). nih.gov This compound was shown to inhibit the activation of Rap1 in living cells following the activation of EPAC by either the EPAC-selective agonist 8-(4-chlorophenylthio)-2′-O-methyl-cAMP or the non-selective β-adrenergic receptor agonist isoprenaline. nih.gov

Structure-activity relationship studies revealed that the formyl group at position 1 and the bromine atom at position 5 of the tetrahydroquinoline skeleton were significant for the inhibitory activity of CE3F4. nih.gov This discovery highlights the potential of tetrahydroquinoline derivatives as a foundation for the development of novel therapeutic agents targeting the EPAC-Rap1 signaling axis. nih.gov

Table 1: Tetrahydroquinoline Analog as an EPAC Inhibitor

| Compound | Structure | Key Features | Biological Activity |

|---|

Leukotriene Synthesis and Lipoxygenase Inhibition

Information regarding the direct inhibition of leukotriene synthesis or 5-lipoxygenase by this compound derivatives is not available in the current body of scientific literature. While some 5,6,7,8-tetrahydroquinoline derivatives have been noted for their general anti-inflammatory properties, a specific mechanism of action involving the leukotriene pathway has not been elucidated.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) core. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can modulate the pharmacological properties of these compounds.

For instance, the anti-inflammatory activity of this class of compounds has been explored through various substitutions. Initial investigations focused on derivatives with substituents at the 8-position of the 5,6,7,8-tetrahydroquinoline ring. Subsequent modifications involved replacing the linkage at this position and expanding the cycloalkyl ring to a seven-membered ring, creating 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogs. A pivotal shift in strategy involved moving the substituent from the cycloalkyl ring to the 2-position of the pyridine ring, which, with further variations, led to compounds with optimal anti-inflammatory activity in preclinical models.

In the context of EPAC inhibition, specific substitutions on the tetrahydroquinoline skeleton have been shown to be critical for activity. The compound 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4) was identified as an EPAC inhibitor, and SAR studies indicated that the formyl group at position 1 and the bromine atom at position 5 are important for its inhibitory function. nih.gov

The presence of a chiral center at the 8-position of the 5,6,7,8-tetrahydroquinoline ring system introduces stereochemical considerations that can profoundly impact the pharmacological profile of its derivatives. The spatial arrangement of the hydroxyl or amino group at this position can lead to differential interactions with biological targets, resulting in variations in activity between enantiomers.

Research into chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives has underscored the importance of stereochemistry. In one study, a library of these compounds was synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Specific enantiomers of the most active compounds were then synthesized and tested, revealing that their stereochemistry had a significant impact on their biological effects.

Similarly, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric catalysis. These chiral ligands, such as CAMPY and Me-CAMPY, have been shown to be effective in the asymmetric transfer hydrogenation of certain substrates, with the chirality of the ligand influencing the enantioselectivity of the reaction. This highlights the critical role of stereochemistry in the design of chiral catalysts for producing optically active molecules.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4) |

| 8-(4-chlorophenylthio)-2′-O-methyl-cAMP |

| Isoprenaline |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

| 8-amino-5,6,7,8-tetrahydroquinoline |

| CAMPY |

Spectroscopic and Computational Investigations of 5,6,7,8 Tetrahydroquinolin 8 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the detailed analysis of 5,6,7,8-tetrahydroquinolin-8-ol and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy offer a comprehensive understanding of their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

For instance, the ¹H NMR spectrum of a rhodium complex containing a 5,6,7,8-tetrahydroquinoline-derived ligand, [RhCp-AMPY(Cl)]Cl (C7), shows characteristic signals. nih.gov A doublet at 8.58 ppm (d, J = 7.63 Hz) is assigned to one of the protons on the pyridine (B92270) ring. nih.gov A multiplet between 7.96 and 7.70 ppm corresponds to another aromatic proton, while a multiplet from 7.52 to 7.34 ppm represents the remaining two aromatic protons. nih.gov The two protons of the CH₂ group adjacent to the nitrogen appear as a double doublet at 4.44 ppm (dd, J = 8.23, 4.81 Hz), and the fifteen protons of the pentamethylcyclopentadienyl (Cp) ligand resonate as a singlet at 1.89 ppm. nih.gov

The ¹³C NMR spectrum of the same complex (C7) reveals signals for the aromatic carbons at 161.99, 150.68, 139.25, 125.51, and 122.16 ppm. nih.gov The carbons of the Cp* ligand appear at 95.88 and 95.77 ppm, with the carbon of the CH₂ group showing a signal at 51.68 ppm and the methyl carbons of the Cp* ligand at 9.50 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Data for [RhCp-AMPY(Cl)]Cl (C7)*

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.58 | d | 7.63 | Pyridine-H |

| ¹H | 7.96–7.70 | m | Pyridine-H | |

| ¹H | 7.52–7.34 | m | Pyridine-H | |

| ¹H | 4.44 | dd | 8.23, 4.81 | CH₂ |

| ¹H | 1.89 | s | Cp-CH₃ | |

| ¹³C | 161.99, 150.68, 139.25, 125.51, 122.16 | Aromatic-C | ||

| ¹³C | 95.88, 95.77 | Cp-C | ||

| ¹³C | 51.68 | CH₂ | ||

| ¹³C | 9.50 | Cp*-CH₃ |

Data obtained in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C. nih.gov

Mass Spectrometry of this compound and Related Compounds

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of these compounds. The molecular weight of this compound is 149.19 g/mol . sigmaaldrich.com Electron ionization mass spectrometry of the related compound 5,6,7,8-tetrahydroquinoline (B84679) shows a molecular ion peak at m/z 133, corresponding to its molecular weight. chemicalbook.comnist.gov

For the rhodium complex [RhCp*-AMPY(Cl)]Cl (C7), electrospray ionization mass spectrometry (ESI⁺) shows a peak at m/z 404.04, which corresponds to the [M + Na]⁺ adduct of the cationic complex C₁₆H₂₃ClN₂Rh. nih.gov

Predicted collision cross section (CCS) values for the related compound 5,6,7,8-tetrahydroquinolin-6-one have been calculated for various adducts, providing further structural information. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for 5,6,7,8-Tetrahydroquinolin-6-one Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 148.07570 | 127.2 |

| [M+Na]⁺ | 170.05764 | 135.2 |

| [M-H]⁻ | 146.06114 | 130.2 |

| [M+NH₄]⁺ | 165.10224 | 148.2 |

| [M+K]⁺ | 186.03158 | 132.8 |

| [M+H-H₂O]⁺ | 130.06568 | 120.7 |

| [M+HCOO]⁻ | 192.06662 | 147.9 |

| [M+CH₃COO]⁻ | 206.08227 | 174.3 |

| [M+Na-2H]⁻ | 168.04309 | 136.1 |

| [M]⁺ | 147.06787 | 124.6 |

| [M]⁻ | 147.06897 | 124.6 |

Data calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy of this compound Analogs

Infrared spectroscopy is useful for identifying functional groups present in a molecule. The IR spectrum of the parent compound, 5,6,7,8-tetrahydroquinoline, provides a reference for its derivatives. chemicalbook.com While specific IR data for this compound is not detailed in the provided context, the presence of the hydroxyl group would be expected to produce a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound and its derivatives.

In the enzymatic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, HPLC with a chiral column (Daicel AD-RH) is used to monitor the reaction. nih.gov The separation of the enantiomers is achieved using a mobile phase of 20% acetonitrile (B52724) in water at a flow rate of 1.0 mL/min. nih.gov Under these conditions, the retention times for the (R)-acetoxy derivative and the (S)-alcohol are 10.8 minutes and 13.5 minutes, respectively. nih.gov This method allows for the effective separation and quantification of the different stereoisomers, which is essential for the synthesis of enantiomerically pure compounds. nih.gov

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction Studies of 5,6,7,8-Tetrahydroquinolin-8-one and Related Structures

The crystal structure of 5,6,7,8-tetrahydroquinolin-8-one, a close analog and synthetic precursor to this compound, has been determined by X-ray diffraction. nih.govnih.gov In the crystal, the pyridine ring of the quinoline (B57606) system is essentially planar, with a deviation of no more than 0.011 Å. nih.govnih.gov The partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.govnih.gov

The molecules in the crystal are organized into layers parallel to the (100) plane, with an interlayer distance of 3.468 Å. nih.govnih.gov No classical hydrogen bonds are observed in the crystal structure of 5,6,7,8-tetrahydroquinolin-8-one. nih.govnih.gov The crystal data and structure refinement details are summarized in the table below.

Table 3: Crystal Data and Structure Refinement for 5,6,7,8-Tetrahydroquinolin-8-one

| Parameter | Value |

| Empirical formula | C₉H₉NO |

| Formula weight | 147.17 |

| Temperature (K) | 293 (2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 6.936 (3) |

| b (Å) | 17.078 (7) |

| c (Å) | 6.368 (3) |

| Volume (ų) | 753.8 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.296 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 312 |

| Reflections collected | 5358 |

| Independent reflections | 761 |

| R_int | 0.022 |

Data obtained using a Bruker SMART APEXII CCD diffractometer. iucr.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the interactions of small molecules with biological targets, guiding the design and discovery of new therapeutic agents. For derivatives of this compound and related heterocyclic systems, computational methods such as molecular modeling, docking, and in silico screening are instrumental in predicting and rationalizing their biological activities.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions of this compound Derivatives

Molecular docking studies have been employed to investigate the potential of 5,6,7,8-tetrahydroquinoline derivatives as inhibitors of specific enzymes. One such target is the p38 mitogen-activated protein kinase (MAPK), an enzyme implicated in inflammatory processes. By predicting the binding modes and energies of these compounds within the kinase's active site, researchers can identify promising candidates for development as anti-inflammatory drugs. researchgate.net

In a study focused on a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their subsequent cyclized derivatives, docking simulations were performed to evaluate their interaction with the p38 MAPK catalytic site. researchgate.net The binding energy scores from these simulations help to rank the compounds based on their predicted affinity for the target. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

The docking analysis revealed that specific structural features of the tetrahydroquinoline derivatives were crucial for binding. For instance, the anticipated lead compound, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, demonstrated a favorable binding energy, suggesting a strong potential for p38 MAPK inhibition. researchgate.net The interactions observed in the docking model included hydrogen bonding with key amino acid residues in the active site, such as Asp168, which is a critical interaction for many p38 MAPK inhibitors. researchgate.net

Table 1: Docking Results of Selected Tetrahydroquinoline Derivatives against p38 MAP Kinase researchgate.net

| Compound | Binding Energy (kcal/mol) |

| 9b | -8.08 |

| 11b | -7.78 |

| 4b | -7.63 |

| 7c | -7.58 |

| 13c | -7.55 |

| 11a | -7.42 |

| 5c | -7.34 |

| 7b | -7.29 |

This table is generated based on the ranking provided in the source material. The compound numbers correspond to the designations in the cited research article.

These computational predictions provide a rational basis for the observed anti-inflammatory activity of certain derivatives and guide the synthesis of more potent and selective inhibitors. researchgate.net

In Silico Screening for Biological Activity of Related Tetrahydroquinazoline (B156257) Analogs

In silico screening methods are widely used to explore the therapeutic potential of novel compound libraries against various biological targets. For analogs structurally related to tetrahydroquinolines, such as 5,6,7,8-tetrahydroquinazolines, molecular docking has been a key strategy to predict their biological activity against enzymes essential for the survival of pathogens like Mycobacterium tuberculosis and other therapeutic targets. nih.govmdpi.com

In one study, newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369) were screened in silico for their binding affinity towards several key enzymes of Mycobacterium tuberculosis: dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govmdpi.com The docking calculations, performed using AutoDock Vina, kept the enzyme receptor rigid while allowing the ligand molecules to be conformationally flexible. nih.gov The results indicated that several of the synthesized compounds exhibited high binding affinity for DHFR, with docking scores ranging from -9.0 to -9.7 kcal/mol, suggesting they could be promising candidates for the development of new antitubercular agents. nih.govmdpi.com

Table 2: Molecular Docking Scores of Tetrahydroquinazoline Derivatives against M. tuberculosis DHFR nih.gov

| Compound | Binding Affinity (kcal/mol) |

| 3a | -9.7 |

| 3b | -9.5 |

| 3c | -9.0 |

| 3d | -9.4 |

| 4e | -9.1 |

| 4f | -9.2 |

| 4g | -9.1 |

This table is generated based on data from the cited source. The compound numbers correspond to the designations in the research article.

Furthermore, the study explored the potential of these tetrahydroquinazoline derivatives as inhibitors of β-glucosidase, an enzyme relevant to the treatment of diabetes. nih.gov The inhibition of glycoside hydrolases is a known therapeutic strategy, and identifying novel, non-sugar-based scaffolds like tetrahydroquinazolines is of significant interest. nih.gov The computational screening suggested that these compounds could also be effective inhibitors of β-glucosidase, highlighting their potential for a different therapeutic application. nih.govmdpi.com These in silico findings underscore the value of computational screening in identifying new biological activities for known chemical scaffolds and guiding further experimental validation. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydroquinolin-8-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization of appropriately substituted precursors or reduction of quinolin-8-ol derivatives. Optimization involves controlling reaction temperature (e.g., 80–100°C for TFAA-mediated steps), solvent selection (e.g., dichloromethane for acylation), and purification via recrystallization from tert-butyl methyl ether (TBME) to achieve high purity (69% yield reported) . Chiral resolution of racemic mixtures can employ chiral resolving agents or chromatographic techniques (e.g., HPLC with a Daicel Chiracel OD-H column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm backbone structure and substituent effects (e.g., shifts for NH or OH groups). -NMR is critical for phosphine-containing derivatives (e.g., δ = −8.9 ppm for diphenylphosphinoethyl arms) .

- X-ray Crystallography : Resolves stereochemistry and conformational preferences, especially for chiral centers and metal complexes .

- Circular Dichroism (ECD/VCD) : Essential for analyzing chiroptical properties of iridium(III) complexes, correlating ligand chirality with optical activity .

Q. How does the introduction of substituents (e.g., alkyl, halogen) on the tetrahydroquinoline scaffold influence physicochemical properties?

- Methodological Answer : Substituents at the 2-position (e.g., methyl, isopropyl, chlorine) alter steric bulk and electronic effects. For example:

- Electron-withdrawing groups (Cl) : Increase ligand rigidity in metal complexes, enhancing catalytic activity in ring-opening polymerization (ROP) .

- Bulkier groups (isopropyl) : Reduce polymerization rates due to steric hindrance but improve enantioselectivity in asymmetric catalysis .

- Data Table :

| Substituent | Catalytic Activity (ROP) | Enantioselectivity |

|---|---|---|

| -H (L1) | High | Moderate |

| -Cl (L4) | Very High | Low |

| -iPr (L3) | Low | High |

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound derivatives in ROP catalysis?

- Methodological Answer : Iron(II) complexes with tetrahydroquinoline ligands operate via a coordination-insertion mechanism. The metal center activates ε-caprolactone, enabling monomer insertion into the growing polymer chain. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps influenced by ligand electronics. For instance, electron-deficient ligands (e.g., L4) accelerate monomer activation but may reduce polymer molecular weight due to chain-transfer side reactions .

Q. How can enantiomeric purity of 5,6,7,8-Tetrahydroquinolin-8-amine derivatives be achieved, and how does chirality impact biological activity?

- Methodological Answer :

- Chiral Resolution : Use (S)- or (R)-mandelic acid as resolving agents for diastereomeric salt formation, followed by recrystallization .

- Biological Impact : (S)-enantiomers show enhanced binding to CXCR4 receptors (e.g., IC values < 100 nM for cancer cell migration inhibition), attributed to complementary stereochemistry with receptor pockets. Structure-activity relationship (SAR) studies involve modifying the tetrahydroquinoline scaffold with hydrophobic groups (e.g., benzyl) to improve pharmacokinetics .

Q. What strategies address contradictions in catalytic performance between structurally similar ligands?

- Methodological Answer :

- Steric vs. Electronic Effects : Ligands with bulky substituents (e.g., L3) may hinder monomer coordination but improve stereochemical control. Balance via computational modeling (DFT calculations) to predict transition-state geometries.

- Case Study : L2 (2-methyl) vs. L4 (2-Cl) in ROP catalysis:

- L2 provides moderate activity but high polymer crystallinity.

- L4 achieves faster polymerization but lower thermal stability in products .

Q. How do iridium(III) complexes with tetrahydroquinoline ligands exhibit tunable chiroptical properties?

- Methodological Answer : Chirality in ligands induces asymmetric charge distribution in Ir(III) complexes, measurable via electronic circular dichroism (ECD). For example:

- Complex A (2-methyl substituent): = 450 nm, strong CPL (circularly polarized luminescence) with = 0.01.

- Complex B (unsubstituted): Red-shifted = 470 nm, weaker CPL due to reduced rigidity.

- Applications include OLEDs and chiral sensors, with ligand design focusing on extending conjugation (e.g., phenylpyridine ancillary ligands) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。